molecular formula C11H9NO3 B3340242 N,1-dihydroxynaphthalene-2-carboxamide CAS No. 32863-40-4

N,1-dihydroxynaphthalene-2-carboxamide

Cat. No.: B3340242
CAS No.: 32863-40-4
M. Wt: 203.19 g/mol
InChI Key: IVIFHBRWCULHPZ-UHFFFAOYSA-N
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Description

N,1-dihydroxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dihydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-4-2-1-3-7(8)5-6-9(10)11(14)12-15/h1-6,13,15H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIFHBRWCULHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603435
Record name N,1-Dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-40-4
Record name N,1-Dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Naphthalene Carboxamide Chemistry

The naphthalene (B1677914) carboxamide framework is a significant scaffold in medicinal chemistry and organic synthesis. Naphthalene carboxamides are formally derived from the condensation of a naphthoic acid's carboxy group with ammonia or an amine. chemicalbook.com This class of compounds has been the subject of extensive research, leading to the development of molecules with a wide range of biological activities.

Research into ring-substituted naphthalene-1-carboxanilides, for instance, has identified compounds with potent antimycobacterial activity, in some cases exceeding that of standard drugs like rifampicin and ciprofloxacin. nih.govresearchgate.net The specific substitutions on the naphthalene ring and the anilide group are crucial in determining the level of activity. nih.gov Furthermore, other studies have focused on naphthalene-2-carboxamides as potential agents to reverse multidrug resistance (MDR) in cancer cells. nih.gov A novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides was designed and synthesized, with several compounds effectively reversing adriamycin resistance in murine lymphocytic leukemia cell lines. nih.gov The core structure of N,1-dihydroxynaphthalene-2-carboxamide fits within this broader family, suggesting its potential as a building block for developing new therapeutic agents.

Significance of the Dihydroxynaphthalene Core in Organic Synthesis and Functional Materials

The dihydroxynaphthalene core is a fundamental building block in the synthesis of a diverse array of chemical products. researchgate.net These compounds, which consist of a naphthalene (B1677914) ring substituted with two hydroxyl groups, are important intermediates for dyes, pharmaceuticals, analytical reagents, and polymers. guidechem.comwikipedia.orggoogle.comresearchgate.net The position of the two hydroxyl groups on the naphthalene rings dictates the properties and applications of the specific isomer.

For example, 2,6-dihydroxynaphthalene (B47133) is a key component in the creation of 'intelligent' materials like liquid crystalline polymers. researchgate.net 1,5-Dihydroxynaphthalene (B47172) is used as a precursor for certain dyes and is a popular reagent in supramolecular chemistry. wikipedia.org It also finds application as a reducing agent in photographic developers and as an antioxidant stabilizer in polymers and plastics. nbinno.com Similarly, 1,8-dihydroxynaphthalene serves as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and antioxidants. guidechem.com

The oxidative chemistry of dihydroxynaphthalenes is also a field of growing interest for creating functional materials. Allomelanins derived from 1,8-dihydroxynaphthalene (1,8-DHN), which are naturally produced by some fungi to protect them from hostile environments, have inspired the development of biomimetic materials with tailored properties for technological applications. nih.govresearchgate.net The inherent chemical reactivity and structural versatility of the dihydroxynaphthalene core make it a valuable component in both classic organic synthesis and modern materials science. guidechem.comnih.gov

Dihydroxynaphthalene IsomerKey Applications
1,5-Dihydroxynaphthalene Dye intermediates, Photographic chemicals, Reagent in supramolecular chemistry, Polymer antioxidant wikipedia.orgnbinno.com
1,8-Dihydroxynaphthalene Precursor for dyes, pharmaceuticals, and antioxidants; Synthesis of allomelanin mimics guidechem.comnih.gov
2,6-Dihydroxynaphthalene Building block for liquid crystalline polymers, Intermediate for pharmaceuticals researchgate.netgoogle.com
2,7-Dihydroxynaphthalene Dye and pharmaceutical intermediate, Analytical reagent google.com

Overview of Key Research Domains for N,1 Dihydroxynaphthalene 2 Carboxamide and Analogues

Established Synthetic Routes for this compound

The construction of this compound can be approached through two main retrosynthetic disconnections: formation of the amide bond as a key step, or the functionalization of a pre-existing naphthalene scaffold.

Amide Bond Formation Strategies

A prevalent strategy for the synthesis of analogous naphthalene carboxamides involves the formation of an amide bond between a carboxylic acid precursor and an amine.

While direct synthesis of this compound is not extensively detailed in readily available literature, the synthesis of structurally related N-substituted 1-hydroxynaphthalene-2-carboxanilides provides a strong model for the reaction of a naphthoic acid precursor with a hydroxylamine (B1172632) derivative. In these syntheses, 1-hydroxy-2-naphthoic acid serves as the carboxylic acid precursor. The reaction proceeds via the condensation of this acid with anilines. Though anilines are used in these specific examples, the methodology can be adapted for reaction with hydroxylamine to yield the desired N-hydroxy amide.

The formation of the amide bond is often facilitated by coupling agents that activate the carboxylic acid. A common method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a solvent like chlorobenzene (B131634) under microwave irradiation. researchgate.net This approach has been shown to be effective in the synthesis of N-aryl-1-hydroxynaphthalene-2-carboxanilides, with reaction times of around 15 minutes. researchgate.net The yields for these reactions are generally high, often exceeding 70%. researchgate.net

Coupling AgentSolventConditionsTypical Yield
PCl₃ChlorobenzeneMicrowave>70%

This table is based on the synthesis of N-aryl-1-hydroxynaphthalene-2-carboxanilides, a closely related class of compounds.

Naphthalene Ring Functionalization Approaches

An alternative synthetic strategy involves the functionalization of the naphthalene ring to introduce the necessary hydroxyl and carboxamide groups.

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. wikipedia.orgjk-sci.comscienceinfo.comcambridge.orgnumberanalytics.com This reaction can be applied to naphthols to introduce a carboxylic acid group. For instance, the reaction can be used in the industrial synthesis of 3-hydroxy-2-naphthoic acid, where the regiochemistry is dependent on the reaction temperature. wikipedia.org Following the introduction of the carboxylic acid, the amide can be formed as described in the section above.

The introduction of a hydroxyl group can be achieved through various methods, including biocatalytic approaches. For example, the microbial oxidation of 1- and 2-naphthol (B1666908) can produce different isomers of dihydroxynaphthalene. researchgate.net Another approach involves the dearomative syn-dihydroxylation of naphthalenes using a biomimetic iron catalyst. acs.org

Comparison of Synthetic Efficiency and Yields

A direct comparison of the synthetic efficiency and yields for different routes to this compound is challenging due to the limited availability of specific data for this exact compound. However, based on the synthesis of analogous compounds, some inferences can be made.

The amide bond formation strategy starting from 1-hydroxy-2-naphthoic acid appears to be a high-yielding approach, with reported yields for similar anilides consistently above 70%. researchgate.net The use of microwave-assisted synthesis also offers the advantage of short reaction times.

Synthetic StrategyKey ReactionsAdvantagesPotential DisadvantagesReported Yields (for analogous compounds)
Amide Bond FormationActivation of carboxylic acid, Amide couplingHigh yields, Short reaction times (microwave)Precursor availability>70%
Naphthalene Ring FunctionalizationKolbe-Schmitt carboxylation, Hydroxylation, AmidationVersatility in introducing functional groupsMulti-step synthesis, Potentially lower overall yieldVariable

Chemical Reactivity of this compound

The chemical nature of this compound is defined by the interplay of its three key functional components: the dihydroxynaphthalene ring system, the carboxamide group, and the N-hydroxyl substituent. This combination results in a rich and varied reactivity profile.

Oxidation Reactions of Hydroxyl Groups

The two hydroxyl groups on the naphthalene ring are susceptible to oxidation, leading to the formation of highly conjugated systems such as quinones or coupled dimeric structures. The specific outcome of the oxidation is dependent on the reaction conditions and the oxidizing agent employed.

The oxidation of dihydroxynaphthalene systems is a well-established route for the synthesis of naphthoquinones, a class of compounds known for their biological activity and vibrant colors. In the case of this compound, the 1-hydroxyl group, along with the naphthalene core, can be oxidized to form a quinone-like structure. The oxidation of related compounds, such as 1,5-dihydroxynaphthalene (B47172) with chromium trioxide to yield juglone, serves as a precedent for this transformation. wikipedia.org Similarly, other dihydroxynaphthalene isomers can be converted to their corresponding hydroxyquinones using various oxidizing agents. mdpi.com The reaction typically involves the removal of two hydrogen atoms and the formation of two carbonyl groups within the aromatic ring system.

Table 1: Reagents for Oxidation to Quinone-like Structures
Oxidizing AgentDescriptionReference Example
Chromium Trioxide (CrO₃)A strong oxidizing agent commonly used for converting phenols and hydroquinones to quinones.Oxidation of 1,5-dihydroxynaphthalene to juglone. wikipedia.org
Fremy's Salt (Potassium nitrosodisulfonate)A radical salt used for the mild oxidation of phenols to quinones.Preparation of hydroxyquinones from phenol (B47542) derivatives. mdpi.com
[Bis(trifluoroacetoxy)iodo]benzeneA hypervalent iodine reagent capable of oxidizing hydroquinones to quinones under mild conditions.Oxidation of 1,3-dihydroxynaphthalene to lawsone. mdpi.com
Oxygen (O₂) / Potassium t-butoxideEffective for oxidizing α-tetralones to hydroxynaphthoquinones.Preparation of 6-hydroxy-5,8-dioxocarbostyril. mdpi.com

Phenolic compounds, including dihydroxynaphthalenes, can undergo oxidative coupling reactions where two molecules are joined together. taylorandfrancis.com This process can be catalyzed by various agents, including metal complexes and enzymes. For instance, the oxidative coupling of 1,5-dihydroxynaphthalene with phenylamines can be achieved using oxidants like K₃Fe(CN)₆ or under aerobic conditions with a sensitizer. nih.gov Iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols is another method used to synthesize 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, demonstrating the potential for C-C bond formation. mdpi.com The autooxidation of 1,8-dihydroxynaphthalene can also lead to polymeric melanin-like structures, indicating a propensity for self-coupling. nih.gov These reactions suggest that this compound could undergo similar coupling to form dimeric or polymeric materials. nih.gov

Reduction Reactions of the Carboxamide Moiety

The N-hydroxyl group of the carboxamide moiety introduces reactivity distinct from that of a standard amide. This hydroxamic acid functional group is susceptible to reduction. ru.nl A common method for this transformation is the use of zinc powder in acetic acid. ru.nl Alternatively, catalytic hydrogenation with reagents such as hydrogen gas and Raney nickel can also be employed to reduce the N-O bond, converting the hydroxamic acid into the corresponding simple amide, N-(1-hydroxynaphthalen-2-yl)acetamide. ru.nl

Table 2: Reagents for Reduction of the Carboxamide Moiety
Reducing AgentProductReference
Zinc powder in acetic acidThe corresponding simple amide ru.nl
Hydrogen gas and Raney nickelThe corresponding simple amide ru.nl

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating hydroxyl groups and the carboxamide group. The directing effects of these substituents determine the position of attack by an incoming electrophile. Both hydroxyl groups are strongly activating and ortho-, para-directing. The -OH group at position 1 will strongly direct incoming electrophiles to positions 4. The carboxamide group is also generally an ortho-, para-director, although its influence can be more complex. Given the strong activation and directing influence of the hydroxyl groups, electrophilic substitution is most likely to occur at the unoccupied positions of the hydroxyl-bearing ring, particularly at the position para to the 1-hydroxyl group. The precise outcome can be influenced by steric factors and the specific reaction conditions. stackexchange.comdntb.gov.ua

Reactivity of the N-Hydroxyl Group

Table of Compounds

Compound Name
This compound
1,1'-bi-2-naphthol (BINOL)
1,3-dihydroxynaphthalene
1,5-dihydroxynaphthalene
1,8-dihydroxynaphthalene
6-hydroxy-5,8-dioxocarbostyril
Chromium trioxide
Iron(III)
Juglone (5-hydroxy-1,4-naphthoquinone)
Lawsone (2-hydroxy-1,4-naphthoquinone)
N-(1-hydroxynaphthalen-2-yl)acetamide
Potassium nitrosodisulfonate (Fremy's Salt)
Raney nickel
Zinc(II)

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a thorough investigation into the chemical literature, detailed research findings specifically concerning the proton transfer dynamics and tautomerism of this compound are not publicly available. As a result, a comprehensive and scientifically accurate article on this specific topic, as per the requested outline, cannot be generated at this time.

The exploration of proton transfer and tautomerism is a significant area of chemical research, providing fundamental insights into molecular stability, reactivity, and photochemical properties. These phenomena are particularly prevalent in molecules containing hydroxyl and amide functional groups on an aromatic scaffold, such as the specified compound, this compound.

Tautomerism in such systems would likely involve keto-enol or amide-imidol equilibria. The position of these equilibria is influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH. Intramolecular hydrogen bonding between the hydroxyl and carboxamide groups would be expected to play a crucial role in stabilizing specific tautomeric forms.

Furthermore, the potential for excited-state intramolecular proton transfer (ESIPT) exists in molecules with appropriately positioned proton donor and acceptor groups. Upon photoexcitation, the acidity and basicity of functional groups can change dramatically, leading to the transfer of a proton and the formation of a transient tautomeric species with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum.

While extensive research has been conducted on related compounds, including various dihydroxynaphthalene derivatives, naphthamides, and Schiff bases, the specific molecule of this compound has not been the subject of detailed studies on its proton transfer dynamics and tautomerism. Computational chemistry could offer theoretical predictions regarding the relative stabilities of its tautomers and the energy barriers for their interconversion; however, without experimental validation, such data remains speculative.

The absence of specific research on this compound highlights a niche for future investigation within the field of physical organic chemistry. Detailed spectroscopic and computational studies would be necessary to elucidate the intricate proton transfer and tautomeric behavior of this compound, contributing to a broader understanding of these fundamental chemical processes.

Design Principles for this compound Derivatives

The design of new derivatives is guided by established principles of medicinal chemistry, aiming to enhance specific properties through targeted structural changes.

The introduction of various substituents onto the naphthalene ring or the anilide moiety can significantly alter the electronic and steric properties of the molecule. For instance, in a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides, the nature of the substituent on the anilide ring has been shown to modulate biological activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can impact the acidity of the phenolic hydroxyl group and the hydrogen bonding capacity of the carboxamide linker, which in turn can influence interactions with biological targets. nih.govnih.govnih.gov

The carboxamide nitrogen and its substituent are a primary point for modification. The synthesis of N-substituted derivatives, particularly N-aryl analogues (carboxanilides), is a common strategy to explore SAR. The nature of the aryl ring and its substituents directly influences the lipophilicity, conformation, and electronic properties of the entire molecule. nih.gov For example, the introduction of various substituted anilines allows for a fine-tuning of the molecule's properties. nih.gov The peptide-like -CONH- bond is often critical for biological activity, acting as a key binding motif. nih.gov

While direct studies on systematically altering the hydroxylation pattern of this compound are limited, the principles of naphthalene chemistry suggest this would profoundly impact its properties. The position of the hydroxyl group affects the acidity, hydrogen bonding capabilities, and potential for intramolecular hydrogen bonding with the adjacent carboxamide group. nih.gov The specific arrangement of the hydroxyl and carboxamide groups in different isomers (e.g., 1-hydroxy-2-carboxamide versus 2-hydroxy-1-carboxamide or 3-hydroxy-2-carboxamide) leads to distinct chemical environments and, consequently, different biological activities. nih.govresearchgate.net The synthesis of such isomers would require starting from the corresponding hydroxynaphthoic acid.

Synthesis of Chemically Modified Analogues

The synthesis of derivatives of this compound primarily involves standard amide bond formation reactions.

The most common synthetic route to N-substituted derivatives involves the condensation of 1-hydroxynaphthalene-2-carboxylic acid with a primary amine. A frequently employed method utilizes a coupling agent, such as phosphorus trichloride, in a suitable solvent like chlorobenzene. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

The general procedure can be described as follows:

Activation of the carboxyl group of 1-hydroxynaphthalene-2-carboxylic acid.

Reaction with the desired substituted aniline (B41778) to form the amide bond.

This approach allows for the creation of a diverse library of N-substituted analogues by varying the aniline component.

The synthesis of analogues with substituents on the naphthalene ring requires appropriately substituted starting materials. This would involve the use of a substituted 1-hydroxynaphthalene-2-carboxylic acid. The synthesis of these precursors can be more complex, potentially involving multi-step sequences to achieve the desired substitution pattern on the naphthalene core. Once the substituted hydroxynaphthoic acid is obtained, it can be coupled with an appropriate amine using the methods described above to yield the target ring-substituted N-substituted derivative.

For example, the synthesis of ring-substituted 6-hydroxynaphthalene-2-carboxanilides has been reported, demonstrating the feasibility of this approach for different hydroxylation patterns. nih.gov

Interactive Data Table: N-Substituted 1-Hydroxynaphthalene-2-Carboxanilide Derivatives and their Biological Activity

DerivativeR Group (Substitution on Anilide Ring)Reported Biological ActivityReference
1HAnticancer nih.gov
24-OCH₃Anticancer nih.gov
34-FAnticancer nih.gov
44-ClAnticancer nih.gov
54-BrAnticancer nih.gov
64-CF₃Anticancer nih.gov
74-NO₂Anticancer nih.gov
83,5-dichloroAntistaphylococcal researchgate.net
93,5-dimethylAntimycobacterial nih.gov
103-fluoro-5-methoxyAntimycobacterial nih.gov

Interactive Data Table: Ring-Substituted Hydroxynaphthalene Carboxamide Derivatives and their Biological Activity

DerivativeHydroxynaphthalene CoreR Group (Substitution on Anilide Ring)Reported Biological ActivityReference
113-hydroxynaphthalene-2-carboxamide3,5-bis(trifluoromethyl)Antistaphylococcal, Antimycobacterial nih.gov
123-hydroxynaphthalene-2-carboxamide2-chloro-5-(trifluoromethyl)Antistaphylococcal nih.gov
133-hydroxynaphthalene-2-carboxamide4-bromo-3-(trifluoromethyl)Antimycobacterial nih.gov
146-hydroxynaphthalene-2-carboxamide3-CF₃Antimycobacterial nih.gov
156-hydroxynaphthalene-2-carboxamide4-BrAntimycobacterial nih.gov
162-hydroxynaphthalene-1-carboxamide4-propoxyAntimycobacterial researchgate.net

Comparative Analysis of Structure-Function Relationships in Related Naphthalene Carboxamides

The biological activity of naphthalene carboxamides is significantly influenced by the structural arrangement and chemical nature of substituents on both the naphthalene core and the carboxamide's N-aryl group. Research into derivatives of the parent this compound structure has elucidated key structure-activity relationships (SAR), particularly concerning their antimicrobial and antiproliferative potentials.

A critical determinant of activity is the positioning of the hydroxyl and carboxamide groups on the naphthalene ring system. Studies comparing N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides with their positional isomers, N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides, have revealed that these structural variations lead to different biological profiles. researchgate.net

Furthermore, extensive research has been conducted on derivatives of 3-hydroxynaphthalene-2-carboxylic acid. nih.govscilit.com In these series, the N-aryl (anilide) portion of the molecule is a primary site for modification, and the nature of the substituent on this phenyl ring plays a pivotal role in modulating biological efficacy. The lipophilicity, electronic properties, and steric bulk of these substituents are crucial factors.

For instance, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the length and position of the alkoxy chain on the anilide ring were found to directly impact antimycobacterial and antibacterial activity. nih.govscilit.com Generally, the introduction of an electron-withdrawing group on the anilide ring, particularly in the meta- or para-position, is favorable for higher activity, especially in compounds with greater lipophilicity. iaea.org

The following tables present comparative data from studies on different series of naphthalene carboxamides, illustrating these structure-function relationships.

Table 1: Antimicrobial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides

This table showcases the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial strains. The position and nature of the alkoxy group on the N-phenyl ring significantly alter the antimicrobial potency.

Compound NameN-Phenyl SubstituentTarget OrganismMIC (µM)Reference
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide2-propoxyMethicillin-resistant S. aureus12 nih.govscilit.com
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide2-(But-2-yloxy)Methicillin-resistant S. aureus12 nih.govscilit.com
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide2-(But-2-yloxy)M. tuberculosis H37Ra23 nih.govscilit.com
3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide3-(prop-2-yloxy)M. tuberculosis H37Ra24 nih.govscilit.com
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide2-(But-2-yloxy)M. avium subsp. paratuberculosis>Rifampicin nih.govscilit.com
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3-ethoxyPhotosynthetic Electron Transport4.5 (IC₅₀) scilit.com

Table 2: Antistaphylococcal Activity of N-Aryl-1-hydroxynaphthalene-2-carboxamides

This table highlights how halogen substitution on the N-aryl ring influences the antistaphylococcal activity. The position of the chlorine atoms is shown to be a decisive factor for significant efficacy. researchgate.net

Compound NameN-Phenyl SubstituentTarget OrganismMIC (µM)Reference
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide3,5-dichloroS. aureus ATCC 292130.37 researchgate.net
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide3,5-dichloroMethicillin-resistant S. aureus0.37 researchgate.net
N-[bis(trifluoromethyl)phenyl]-1-hydroxynaphthalene-2-carboxamide (Isomer 2)bis(trifluoromethyl)S. aureus ATCC 29213Highly Active researchgate.net
N-[bis(trifluoromethyl)phenyl]-1-hydroxynaphthalene-2-carboxamide (Isomer 1)bis(trifluoromethyl)S. aureus ATCC 29213Inactive researchgate.net

Table 3: Antitrypanosomal Activity of Substituted 3-Hydroxynaphthalene-2-carboxanilides

The data below demonstrates the impact of trifluoromethyl substituents on the anilide ring on the activity against Trypanosoma brucei brucei. The electron-withdrawing nature of the trifluoromethyl group enhances the biological effect. iaea.org

Compound NameN-Phenyl SubstituentTarget OrganismMIC (µmol/dm³)Reference
3-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide3-trifluoromethylTrypanosoma brucei brucei S4271.56 iaea.org
3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide4-trifluoromethylTrypanosoma brucei brucei S4272.08 iaea.org

Spectroscopic and Advanced Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N,1-dihydroxynaphthalene-2-carboxamide. Although a definitive spectrum for this exact molecule is not publicly available, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its precursor, 1-hydroxy-2-naphthoic acid, and established substituent effects. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the two hydroxyl protons. The aromatic region (typically 7.0-8.6 ppm) would display a complex set of signals corresponding to the protons on the naphthalene (B1677914) core. The proton ortho to the C1-hydroxyl group (H-8) is expected to be significantly downfield-shifted due to deshielding effects. The two protons of the primary amide (-CONH₂) would likely appear as two separate, broad singlets due to restricted rotation around the C-N bond. The phenolic protons (-OH) will also appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 170-175 ppm range. The carbons bearing the hydroxyl groups (C-1 and C-N) would resonate at high chemical shifts within the aromatic region (around 155-160 ppm). The remaining eight aromatic carbons would appear between approximately 108 and 136 ppm. chemicalbook.com The carbon at position 2, attached to the carboxamide group, and the quaternary carbons of the ring junction would show characteristic shifts influenced by their chemical environment.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning each proton and carbon signal and confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Note: These are estimated values based on analogs like 1-hydroxy-2-naphthoic acid. The position 'N' for the second hydroxyl group is assumed to be on the second aromatic ring for this prediction.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O (Amide)-~172-174
C-1-~160
C-2-~108
Aromatic C-H~7.1-8.5~118-135
Aromatic Quaternary C-~123-136
-NH₂~7.5-8.0 (2H, broad s)-
-OHVariable (2H, broad s)-

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and formula of this compound and for gaining structural insights through fragmentation analysis. The compound has a molecular formula of C₁₁H₉NO₃, corresponding to an exact mass of approximately 203.0582 g/mol .

In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at this precise m/z value, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the functional groups present. Key fragmentation pathways for aromatic amides include:

Loss of the amide group: A primary fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the carbonyl group, or cleavage of the C-N bond. Loss of the entire carboxamide group is less likely than cleavage to form key fragments. A significant peak corresponding to the loss of the amino group radical (•NH₂) would result in a fragment at m/z [M-16]⁺.

Loss of Carbon Monoxide: Following initial fragmentation, the resulting acylium ion can lose a molecule of carbon monoxide (CO), a common pathway for carbonyl-containing compounds, leading to a fragment at m/z [M-16-28]⁺.

Naphthalene Core Fragments: The stable naphthalene ring system would give rise to characteristic aromatic fragments. libretexts.orgmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.

m/z (Predicted)Proposed Fragment IdentityDescription
203.06[C₁₁H₉NO₃]⁺Molecular Ion (M⁺)
187.06[M - NH₂]⁺Loss of amino radical
186.05[M - OH]⁺Loss of hydroxyl radical
159.04[M - NH₂ - CO]⁺Subsequent loss of carbon monoxide

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides definitive information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions from the hydroxyl, amide, and aromatic moieties.

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad, strong band centered around 3400-3200 cm⁻¹ would correspond to the O-H stretching vibrations of the two phenolic hydroxyl groups, likely broadened by hydrogen bonding. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two distinct sharp peaks in this region, often superimposed on the broad O-H band.

C=O Stretching (Amide I Band, ~1650 cm⁻¹): A very strong and sharp absorption band is expected around 1650 cm⁻¹. This is the characteristic Amide I band, primarily due to the C=O stretching vibration. Its position may be slightly lowered due to intramolecular hydrogen bonding with the adjacent C1-hydroxyl group. chemicalbook.com

N-H Bending (Amide II Band, ~1620 cm⁻¹): A strong band, typically found near 1620 cm⁻¹, arises from the N-H in-plane bending vibration mixed with C-N stretching.

Aromatic C=C Stretching (1600-1450 cm⁻¹): Several sharp to medium intensity bands in this region are characteristic of the C=C stretching vibrations within the naphthalene aromatic rings.

C-O Stretching (~1250 cm⁻¹): A strong band corresponding to the phenolic C-O stretching vibration is also expected.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic C=C ring stretching and breathing modes, which are often weak in the IR spectrum, are typically strong and sharp in the Raman spectrum, providing a clear fingerprint of the naphthalene core. researchgate.net Symmetric vibrations, in general, tend to be more Raman active.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3500 - 3200O-H StretchPhenolic -OHStrong, Broad
3400 - 3300N-H StretchPrimary Amide (-NH₂)Medium, Sharp (two bands)
~1650C=O Stretch (Amide I)Amide (-CONH₂)Very Strong
~1620N-H Bend (Amide II)Amide (-CONH₂)Strong
1600 - 1450C=C StretchAromatic RingMedium to Strong
~1250C-O StretchPhenolic C-OStrong

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization

Electronic spectroscopy provides insights into the conjugated π-electron system of the dihydroxynaphthalene chromophore.

UV-Visible Absorption Spectroscopy: The naphthalene ring system is the primary chromophore, responsible for strong absorption in the ultraviolet region. The spectrum is expected to show multiple bands corresponding to π→π* electronic transitions. Compared to unsubstituted naphthalene, the presence of two electron-donating hydroxyl groups (-OH) and a carboxamide group (-CONH₂) as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. researchgate.netresearchgate.net Dihydroxynaphthalene derivatives typically show strong absorption bands in the 280-350 nm range.

Fluorescence Spectroscopy: Naphthalene and its hydroxylated derivatives are well-known for their fluorescent properties. mdpi.com Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission at a longer wavelength. The difference between the absorption and emission maxima (the Stokes shift) is anticipated to be significant. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, particularly solvent polarity and hydrogen-bonding capability.

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or close analogs)

While a crystal structure for this compound itself is not available in public databases, extensive crystallographic studies have been performed on closely related N-aryl-1-hydroxynaphthalene-2-carboxamides. researchgate.netresearchgate.net These analogs provide a robust model for predicting the solid-state conformation of the target molecule.

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions. nih.gov

A critical structural feature observed in all published analogs is the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the C1-hydroxyl group and the carbonyl oxygen atom of the C2-carboxamide group. researchgate.net This interaction forms a stable, planar, six-membered pseudo-ring. This feature rigidly holds the carboxamide group nearly coplanar with the naphthalene ring system, enhancing electronic conjugation. It is virtually certain that this compound would adopt this same conformation in the solid state. The crystal packing would then be dictated by intermolecular hydrogen bonds involving the second hydroxyl group and the amide N-H protons.

Table 4: Crystal Data for the Analog Compound N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide. researchgate.net This data serves as a model for the expected solid-state structure of this compound.

ParameterValue
Chemical FormulaC₁₉H₁₇NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.156(3)
b (Å)7.579(2)
c (Å)14.536(3)
β (°)107.57(3)
Key FeatureStrong intramolecular O-H···O=C hydrogen bond

Compound Index

Compound Name
This compound
1-hydroxy-2-naphthoic acid
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide
Naphthalene

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of N,1-dihydroxynaphthalene-2-carboxamide. These methods, particularly Density Functional Theory (DFT), provide a detailed understanding of the molecule's behavior at the quantum level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. biosynth.comresearchgate.net DFT calculations can elucidate the geometric and electronic properties of this compound, which are crucial for understanding its chemical reactivity and biological activity. semanticscholar.org These calculations help in predicting various molecular properties and are instrumental in the design and synthesis of new compounds with desired characteristics. biosynth.com

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, polarizability, and biological activity. nih.gov

For aromatic compounds like this compound, the distribution of HOMO and LUMO orbitals can predict the most probable sites for electrophilic and nucleophilic attack. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov Computational studies on related naphthalene (B1677914) oligomers have shown that modifications to the molecular structure can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. researchgate.net

ParameterDescriptionSignificance for this compound
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides insights into the 3D structure, bond lengths, and angles.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)Represents the charge distribution around the molecule.Identifies regions prone to electrophilic and nucleophilic attack. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. mdpi.com For this compound, this can involve studying its synthesis, degradation, or metabolic pathways. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. researchgate.net

For instance, DFT calculations can be employed to investigate the thermodynamics and kinetics of proposed reaction pathways. mdpi.com This approach has been successfully used to study the decomposition mechanisms of related amide compounds, where different potential pathways can be evaluated to determine the most energetically favorable route. mdpi.com Such computational studies can guide the optimization of reaction conditions and the development of more efficient synthetic methods.

Prediction of Spectroscopic Properties

Theoretical methods can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting UV-Vis absorption spectra. mdpi.comscirp.org By calculating the electronic transitions between molecular orbitals, TD-DFT can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.comscirp.org

These theoretical predictions can be compared with experimental spectra to confirm the structure of this compound. mdpi.com The accuracy of TD-DFT calculations depends on the choice of functional and basis set, and methodological surveys are often conducted to find the most suitable computational approach for a particular class of molecules. nih.gov In addition to UV-Vis spectra, computational methods can also predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, providing a comprehensive spectroscopic profile of the molecule. mdpi.com

Spectroscopic TechniquePredicted PropertyComputational Method
UV-Vis SpectroscopyMaximum absorption wavelengths (λmax)Time-Dependent DFT (TD-DFT) mdpi.comscirp.org
Infrared (IR) SpectroscopyVibrational frequenciesDFT mdpi.com
Nuclear Magnetic Resonance (NMR)Chemical shiftsDFT with GIAO method

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, offering insights into its flexibility and conformational landscape. mdpi.comnih.gov

MD simulations can be used to explore how the molecule behaves in different environments, such as in solution or when interacting with a biological target. mdpi.com These simulations track the movements of atoms over time, providing a detailed view of the molecule's dynamics. nih.gov For flexible molecules, enhanced sampling techniques in MD simulations can be used to explore a wider range of conformations and predict how the molecule might adapt its shape to bind to a receptor. rsc.org

In Silico Screening and Ligand-Target Interaction Prediction

In silico screening techniques are widely used in drug discovery to identify potential drug candidates from large libraries of compounds. semanticscholar.org These methods use computational models to predict the binding affinity of a ligand for a specific biological target. For this compound, in silico studies can predict its potential as an inhibitor for various enzymes or receptors. researchgate.netresearchgate.net

Molecular docking is a common in silico technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding energy of the complex. nih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov Following docking, MD simulations can be performed to assess the stability of the predicted binding pose over time. semanticscholar.orgnih.gov These computational approaches are crucial for rational drug design and for prioritizing compounds for further experimental testing. nih.govrsc.org

Molecular Docking Studies with Biological Macromolecules

One area of focus has been the c-Jun N-terminal kinases (JNKs), which are crucial proteins in signal transduction pathways. acs.orgnih.gov Dysregulation of these pathways is implicated in various diseases, including cancer. acs.orgnih.gov In a computational study, a series of 1-hydroxynaphthalene-2-carboxanilides were evaluated as potential anticancer agents through molecular docking with JNK protein. nih.govresearchgate.net The study aimed to predict the binding interactions of these compounds within the active site of the JNK protein. nih.gov After an initial screening based on docking scores and binding energies, the most promising compounds were selected for further analysis, which included molecular dynamics simulations to validate the stability of the interactions. nih.gov The results highlighted two active compounds, 4p and 5k, as having strong potential to act as inhibitors of the JNK protein. nih.gov

Another study focused on novel compounds containing a naphthol-2-ol skeleton, which is structurally related to this compound. ekb.eg These compounds were investigated for their anticancer potential, and molecular docking studies were performed against Histone Deacetylases-2 (HDACs-2). ekb.eg The docking results showed significant binding affinities, with binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg These values are comparable to the co-crystallized ligand, which had an affinity score of -9.75 kcal/mol, indicating a strong potential for these compounds to act as HDACs-2 inhibitors. ekb.eg

Compound ClassBiological TargetKey FindingsBinding Energy (kcal/mol)
1-Hydroxynaphthalene-2-carboxanilidesc-Jun N-terminal kinases (JNKs)Compounds 4p and 5k identified as top potential inhibitors based on docking scores and binding energies. nih.govData not specified
Novel compounds with a naphthol-2-ol skeletonHistone Deacetylases-2 (HDACs-2)Demonstrated strong binding affinities, comparable to the co-crystallized ligand. ekb.eg-9.08 to -10.08

Free Radical Scavenging Activity Modeling

Computational modeling is a powerful tool for investigating the mechanisms of free radical scavenging by antioxidant compounds. nih.gov For phenolic compounds, including dihydroxynaphthalene derivatives, quantum chemical studies can provide data on reaction mechanisms and identify key molecular properties that determine their radical scavenging activity. nih.gov While specific modeling studies on this compound were not identified, research on related naphthalenediols offers a strong basis for understanding its potential antioxidant properties.

Studies on 1,8-dihydroxynaphthalene have shown that it is a potent hydrogen atom transfer (HAT) agent, which is a key mechanism for radical scavenging. nih.govacs.org Computational calculations of O-H bond dissociation enthalpies (BDEs) can predict the hydrogen atom donating ability of a compound. nih.govacs.org A lower BDE indicates a greater ease of hydrogen donation to a radical, and thus higher antioxidant activity. nih.govacs.org

In a study comparing several naphthalenediols, it was found that intramolecular hydrogen bonding plays a crucial role in stabilizing the resulting aryloxyl radical after hydrogen atom transfer. nih.govacs.org This stabilization effect is more significant for the radical than for the parent molecule, which contributes to the enhanced antioxidant activity. nih.govacs.org For instance, the intramolecular hydrogen bond in the 1,8-naphthalenediol radical provides an increased stabilization of 8.6 kcal/mol over the parent compound. nih.govacs.org Quantum chemistry calculations have also been used to suggest that the photoproduct of allomelanin, derived from 1,8-dihydroxynaphthalene, has the character of localized 1,8-naphthoquinone radical anions, which enhances its antioxidant activity. nih.gov

The antioxidant properties of various dihydroxynaphthalene isomers have been investigated through a combination of experimental assays and theoretical calculations. torvergata.it These studies have revealed that derivatives with a hydroxyl group in the α-position, such as 1,8-dihydroxynaphthalene and 1,6-dihydroxynaphthalene, generally exhibit higher antioxidant power than those with β-substitution patterns like 2,6-dihydroxynaphthalene (B47133) and 2,7-dihydroxynaphthalene. torvergata.it This is attributed to the formation of more stable aryloxyl radicals. torvergata.it

CompoundComputational MethodKey Findings
1,8-NaphthalenediolCalculation of O-H bond dissociation enthalpies (BDEs)Predicted to have high hydrogen atom transfer reactivity. nih.govacs.org
1,8-Naphthalenediol RadicalCalculation of intramolecular hydrogen bond stabilizationIncreased stabilization of 8.6 kcal/mol compared to the parent compound. nih.govacs.org
Allomelanin from 1,8-dihydroxynaphthaleneQuantum chemistry calculationsThe photoproduct exhibits the character of localized 1,8-naphthoquinone radical anions, enhancing antioxidant activity. nih.gov
Dihydroxynaphthalene IsomersDensity Functional Theory (DFT) calculationsα-substituted dihydroxynaphthalenes form more stable aryloxyl radicals, leading to higher antioxidant activity. torvergata.it

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound” (CAS Number: 32863-40-4). The search indicates a lack of published research on the specific biological and mechanistic interactions outlined in the provided structure.

Extensive queries covering enzyme inhibition, receptor activity, and cellular pathway modulation for this specific compound did not yield the necessary data to produce a thorough, informative, and scientifically accurate article as per the instructions. The required detailed research findings, data tables, and mechanistic elucidations for the following sections concerning this compound are not available in the public scientific domain:

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Cellular Pathway Modulation Studies:No literature was found that investigates the modulation of cellular pathways by this compound.

Therefore, the request to generate an article strictly adhering to the provided outline cannot be fulfilled at this time due to the absence of foundational research on N,1-dihydroxynaphthalene-2-carboxamide.

Based on a comprehensive review of scientific literature, there is currently no specific research available for the compound "this compound" concerning its mechanistic biological interactions. Detailed investigations into its potential role in apoptotic cascades, signal transduction pathways, or its antioxidant and radical scavenging properties have not been documented in the accessible scientific literature.

Consequently, it is not possible to provide an article that adheres to the requested scientific accuracy and focus solely on "this compound" as per the provided outline. Information available for related compounds, such as various isomers of dihydroxynaphthalene, cannot be accurately extrapolated to this specific derivative. Further research is required to elucidate the potential biological and chemical properties of this compound.

Advanced Materials Science and Non Biological Applications

Utilization as Ligands in Coordination Chemistry

The molecular structure of N,1-dihydroxynaphthalene-2-carboxamide, featuring hydroxyl (-OH) and carboxamide (-CONHOH) groups on a naphthalene (B1677914) scaffold, suggests its potential as a chelating ligand for metal ions. The oxygen and nitrogen atoms can act as donor sites, forming stable coordination complexes.

Metal Complexation Studies and Properties

No specific metal complexation studies for this compound have been published. However, research on analogous compounds, such as 2-hydroxynaphthalene-1-carboxaldehyde, demonstrates that this class of molecules can form stable complexes with a wide array of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). bohrium.comresearchgate.net

Typically, the deprotonated hydroxyl group and the carbonyl oxygen of the aldehyde (or in this case, the amide group) would coordinate to the metal center. Spectroscopic analyses (IR, UV-Vis) and magnetic susceptibility measurements of these related complexes are often used to determine the coordination mode and geometry (e.g., octahedral, tetrahedral). researchgate.net For instance, the disappearance of the O-H stretching band in the IR spectrum upon complexation typically confirms the involvement of the hydroxyl group in bonding. bohrium.com

Table 1: Potential Coordination Properties of this compound (Hypothetical)

Property Expected Characteristic Rationale (Based on Analogous Compounds)
Coordination Sites Oxygen (hydroxyl), Oxygen/Nitrogen (carboxamide) Presence of hard (O) and borderline (N) donor atoms suitable for chelation.
Potential Metal Ions Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), Lanthanides Proven affinity of hydroxynaphthalene scaffolds for these metal series.

| Complex Geometry | Octahedral, Square Planar, Tetrahedral | Dependent on the metal ion, its oxidation state, and stoichiometry. |

Application in Sensor Development

Schiff bases derived from hydroxynaphthalene aldehydes are known to function as fluorescent chemosensors. researchgate.net The mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). Upon binding a specific metal ion, the fluorescence of the molecule can be significantly "turned on" or "turned off," allowing for sensitive and selective detection. researchgate.net

Given its structure, this compound could potentially be developed into a colorimetric or fluorescent sensor. The interaction with a target metal ion would alter the electronic properties of the naphthalene ring system, leading to a change in its absorption or emission spectrum. However, no such application has been synthesized or tested for this specific compound.

Polymer Chemistry and Material Engineering

Hydroxynaphthalene derivatives can be used as monomers to build advanced polymers, often imparting properties like high thermal stability, specific optical characteristics, or metal-binding capabilities.

Precursor for Advanced Polymer Synthesis

The two hydroxyl groups on this compound could theoretically allow it to act as a diol monomer in step-growth polymerization reactions. It could potentially react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The rigid naphthalene core would be expected to enhance the thermal stability and mechanical strength of the resulting polymer. There are, however, no published examples of polymers synthesized using this specific monomer.

Incorporation into Functional Polymers and Coatings

Alternatively, the molecule could be incorporated as a functional side group onto a polymer backbone. This approach is used to create functional materials, such as polymer-based metal scavengers or coatings with specific surface properties. The chelating ability of the dihydroxy-carboxamide moiety could be exploited in functional polymers designed for water treatment or catalysis. No research has been conducted to validate this potential application for this compound.

Photochemical and Photophysical Material Science

Naphthalene derivatives are well-known for their unique photophysical properties, including strong UV absorption and fluorescence. The positions of the hydroxyl and amide groups significantly influence these characteristics.

Compounds with a hydroxyl group ortho to a carbonyl group, such as 1-hydroxy-2-naphthaldehyde, are known to exhibit excited-state intramolecular proton transfer (ESIPT). researchgate.net In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to a tautomeric form that is responsible for a large Stokes-shifted fluorescence emission. This property is highly valuable for applications in molecular probes, sensors, and light-emitting materials.

While this compound possesses a similar arrangement, its specific photochemical and photophysical properties have not been investigated. It is plausible that it could undergo ESIPT or other photo-induced processes, but experimental verification is required.

Table 2: Potential Photophysical Properties of this compound (Hypothetical)

Property Potential Phenomenon Rationale (Based on Analogous Compounds)
Absorption Strong absorption in the UV region Characteristic of the naphthalene chromophore.
Emission Potential for fluorescence Common in aromatic systems; may be influenced by solvent polarity.

| Key Process | Possible Excited-State Intramolecular Proton Transfer (ESIPT) | Structural similarity to other known ESIPT-capable molecules like 1-hydroxy-2-naphthaldehyde. researchgate.net |

Environmental Chemistry Applications

The chemical structure of dihydroxynaphthalene carboxamides suggests their potential utility in environmental remediation. The presence of hydroxyl and carboxamide functional groups allows for the binding of metal ions, a process crucial for addressing heavy metal contamination.

The removal of pollutants, especially heavy metals, from environmental systems is a significant challenge. researchgate.net One of the most studied methods for contaminant removal is the use of sorbents that can bind to pollutants. researchgate.net Compounds with chelating properties are particularly effective in this regard.

A related compound, N,3-dihydroxynaphthalene-2-carboxamide, is described as a ligand capable of binding to metal salts. biosynth.com The carboxylate group within its structure enables it to form complexes with transition metal ions. biosynth.com This ability to act as a ligand and form coordination compounds is the basis of chelation, a process that can sequester toxic metal ions from soil and water. The structural similarities suggest that this compound would exhibit comparable chelating behavior due to its analogous functional groups. The degradation pathways of naphthalene derivatives are also relevant, as microorganisms can break down these compounds, often involving intermediates like 1,2-dihydroxynaphthalene, which are then channeled into central metabolic pathways. nih.gov This biodegradability is an important consideration for environmental applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.